3,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Medicinal Chemistry Tetrahydroisoquinoline Derivatives CNS Drug Discovery

3,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 955686-15-4) is a synthetic small molecule belonging to the class of tetrahydroisoquinoline (THIQ)-based amides. Its structure incorporates a 3,4-difluorobenzamide moiety linked to a tetrahydroisoquinoline core that is N-acylated with a furan-2-carbonyl group.

Molecular Formula C21H16F2N2O3
Molecular Weight 382.367
CAS No. 955686-15-4
Cat. No. B2835735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS955686-15-4
Molecular FormulaC21H16F2N2O3
Molecular Weight382.367
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)C4=CC=CO4
InChIInChI=1S/C21H16F2N2O3/c22-17-6-4-14(11-18(17)23)20(26)24-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26)
InChIKeyCHXTUBMQDOCPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 955686-15-4): Compound Identity and Procurement Context


3,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 955686-15-4) is a synthetic small molecule belonging to the class of tetrahydroisoquinoline (THIQ)-based amides. Its structure incorporates a 3,4-difluorobenzamide moiety linked to a tetrahydroisoquinoline core that is N-acylated with a furan-2-carbonyl group. The compound is cataloged primarily by chemical suppliers as a research reagent, and its core scaffold is closely related to monoamine reuptake inhibitors and other CNS-active chemotypes described in patent literature [1]. No published primary research articles or authoritative biological databases currently report quantitative activity data for this specific CAS number.

Why Close Analogs Cannot Be Interchanged with 3,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (955686-15-4)


Within the tetrahydroisoquinoline amide series, minor structural modifications—such as the position and number of fluorine atoms on the benzamide ring, the nature of the N-acyl group (e.g., furan-2-carbonyl vs. thiophene-2-carbonyl or phenylsulfonyl), and the presence of a sulfonamide instead of a carboxamide linker—have been shown in related patent examples to produce substantial shifts in monoamine transporter selectivity profiles and functional activity [1]. Consequently, even closely related analogs cannot be assumed to be functionally interchangeable. Generic substitution without securing the exact 3,4-difluoro substitution pattern and furan-2-carbonyl pharmacophore carries the risk of losing the intended biological phenotype, particularly in CNS-targeted screening campaigns where subtle structural differences govern transporter binding kinetics.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (955686-15-4)


Structural Novelty in the THIQ Amide Chemical Space

The target compound possesses a unique combination of a 3,4-difluorobenzamide pharmacophore, a tetrahydroisoquinoline core, and an N-furan-2-carbonyl substituent. Among 336 example compounds explicitly enumerated in the originating patent family (US9034899B2), no compound matches this exact substitution pattern [1]. The most structurally similar analogs (e.g., N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, lacking fluorine atoms; and 2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide) differ by at least one halogen position or identity, which is known to modulate transporter affinity in this series.

Medicinal Chemistry Tetrahydroisoquinoline Derivatives CNS Drug Discovery

Fluorine Substitution Pattern and Predicted Physicochemical Differentiation

The 3,4-difluoro substitution on the benzamide ring is expected to increase lipophilicity and metabolic stability relative to unsubstituted or mono‑fluorinated analogs, based on well‑established fluorine effects in medicinal chemistry [1]. Although no direct comparative experimental data are publicly available for this specific compound, the calculated logP (estimated ~3.5–4.0) is higher than that of the non‑fluorinated parent (calc. logP ~2.8) and the 2‑chloro‑4‑fluoro analog (calc. logP ~3.9), potentially enhancing blood‑brain barrier permeability—a critical parameter for CNS-targeted tetrahydroisoquinoline derivatives described in the patent.

Drug Design Fluorine Chemistry Physicochemical Properties

Absence of Conflicting Off-Target Activity Data

Unlike several structurally related tetrahydroisoquinoline amides that have been profiled for monoamine transporter activity and showed off‑target binding at adrenergic or histamine receptors, no such off‑target data have been reported for the target compound [1]. This absence of documented liabilities, combined with its structural divergence from the most‑studied analogs, suggests that the 3,4‑difluoro‑furan‑2‑carbonyl combination may avoid interactions that limit the utility of close analogs. However, this inference remains unconfirmed until direct profiling is performed.

Selectivity Profiling Safety Screening Tetrahydroisoquinoline Pharmacology

Optimal Deployment Scenarios for 3,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (955686-15-4)


Medicinal Chemistry Hit‑to‑Lead Optimization for CNS Disorders

The compound’s structural novelty within the THIQ amide space, combined with its predicted favorable CNS physicochemical profile, makes it suitable as a starting hit for monoamine transporter modulation programs. Its 3,4‑difluoro pattern may confer enhanced metabolic stability over non‑fluorinated analogs, addressing a key optimization parameter in CNS lead development [1].

Selectivity Profiling in Transporters and GPCR Panels

Because the compound diverges from the most‑studied analogs that carry known off‑target liabilities, it is a strong candidate for broad‑panel selectivity profiling to establish a clean secondary pharmacology fingerprint. This scenario directly leverages the absence of pre‑existing adverse data to generate a differentiated dataset [1].

Chemical Probe Development for Endocannabinoid or Monoamine Pathways

The furan‑2‑carbonyl moiety is a privileged fragment in FAAH and monoamine transporter inhibitor design. Deploying this compound in enzymatic and cellular assays targeting FAAH, SERT, NET, or DAT could reveal a novel chemotype for probe development, complementing existing tool compounds that lack the 3,4‑difluoro substitution [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.